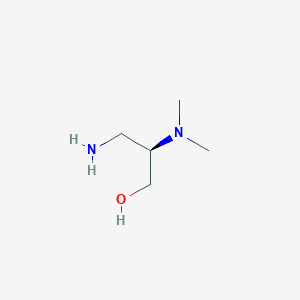
(R)-3-Amino-2-(dimethylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-2-(dimethylamino)propan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features both an amino group and a dimethylamino group, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(dimethylamino)propan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 3-nitro-2-(dimethylamino)propan-1-ol using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of 3-oxo-2-(dimethylamino)propan-1-ol with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-2-(dimethylamino)propan-1-ol often employs continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts or chiral auxiliaries is common to achieve the desired enantiomeric purity. The reaction conditions are optimized to maximize yield while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(dimethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Amino-2-(dimethylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(dimethylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(dimethylamino)propan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
3-Amino-2-(methylamino)propan-1-ol: A similar compound with one less methyl group on the amino moiety.
3-Amino-2-(ethylamino)propan-1-ol: A compound with an ethyl group instead of a dimethyl group on the amino moiety.
Uniqueness
®-3-Amino-2-(dimethylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and dimethylamino groups. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules.
Properties
Molecular Formula |
C5H14N2O |
|---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
(2R)-3-amino-2-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1 |
InChI Key |
LAVNHYANZVOFFK-RXMQYKEDSA-N |
Isomeric SMILES |
CN(C)[C@H](CN)CO |
Canonical SMILES |
CN(C)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















